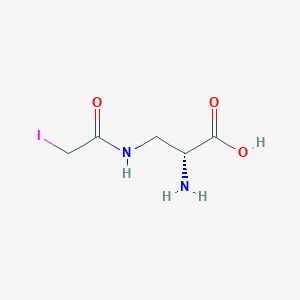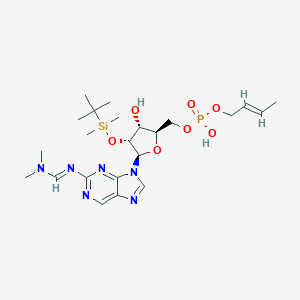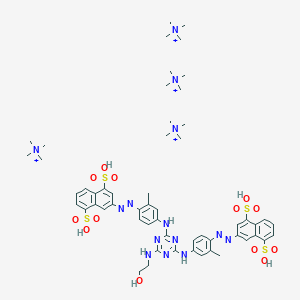![molecular formula C20H32O B237333 2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol CAS No. 126222-05-7](/img/structure/B237333.png)
2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Derivatives
The compound, identified as a derivative of 1,6-Methano[10]annulene, is explored in the synthesis of new chemical derivatives. Oxidation of trimethylsilyl-substituted bicyclo[4.4.1]undeca-1,3,5,7-tetraenes leads to the formation of 1,6-methano[10]annulenes, demonstrating the compound's potential in creating new chemical structures (Neidlein & Wirth, 1986).
X-Ray Crystallography and Structural Analysis
The compound has been used in the context of X-ray crystallography. In a study, the synthesis of related compounds like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and its derivatives was followed by X-ray crystallography to establish their relative stereochemistry (Collins, Fallon, & McGeary, 1994).
Chiral Building Blocks in Synthesis
The compound's derivatives have been synthesized for use as chiral building blocks. For example, chiral cyclopentenone building blocks conjugated with tetrahydro- and 2-oxotetrahydrofurans have been developed, illustrating the compound's utility in synthesizing chiral structures (Al’mukhametov, Gimazetdinov, & Miftakhov, 2018).
Microbiological Transformations in Chemistry
The compound has been studied in the context of microbiological transformations. The stereospecific reduction of enantiomers of related compounds to corresponding alcohols by Rhodotorula mucilaginosa showcases its potential in microbiological applications (Siewiński, Dmochowska‐Gladysz, Kołek, Zabża, & Derdziński, 1979).
Catalysis and Stereoselectivity
The compound's derivatives have been used to study stereoselectivity in catalysis. Research on the transition metal-catalyzed transfer of hydrogen to cyclohexanones, where derivatives are reduced to alcohols, reflects its role in understanding stereoselectivity in catalytic processes (Henbest & Zurquiyah, 1974).
Synthesis of Natural Products
The compound has been utilized in synthesizing natural products like cyclohumulanoids. The selective transannular cyclization of humulene 9,10-epoxide to synthesize dl-bicyclohumulenone and dl-africanol demonstrates its application in natural product synthesis (Shirahama, Hayano, Kanemoto, Misumi, Ohtsuka, Hashiba, Furusaki, Murata, Noyori, & Matsumoto, 1980).
properties
CAS RN |
126222-05-7 |
|---|---|
Product Name |
2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol |
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H32O/c1-15-7-6-8-16(2)11-13-20(5)14-12-17(19(3,4)21)18(20)10-9-15/h7,11-12,18,21H,6,8-10,13-14H2,1-5H3/b15-7-,16-11-/t18-,20-/m0/s1 |
InChI Key |
FSJNSCXEWKRPRT-LLRVMNHDSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C[C@]2(CC=C([C@@H]2CC1)C(C)(C)O)C)/C |
SMILES |
CC1=CCCC(=CCC2(CC=C(C2CC1)C(C)(C)O)C)C |
Canonical SMILES |
CC1=CCCC(=CCC2(CC=C(C2CC1)C(C)(C)O)C)C |
synonyms |
palominol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)


![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)

![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B237325.png)
